molecular formula C9H9NO B1585154 Cyclopropyl(2-pyridyl)methanone CAS No. 57276-28-5

Cyclopropyl(2-pyridyl)methanone

Cat. No. B1585154
CAS RN: 57276-28-5
M. Wt: 147.17 g/mol
InChI Key: BYBSSXPFERULBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2-pyridyl)methanone is a chemical compound with the molecular formula C9H9NO . It is an important organic compound in the field of chemistry.


Synthesis Analysis

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .


Molecular Structure Analysis

The cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction. The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Chemical Reactions Analysis

A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .


Physical And Chemical Properties Analysis

Cyclopropyl(2-pyridyl)methanone hydrochloride has a molecular weight of 183.64 and a melting point of 159-160 °C (decomp) .

Scientific Research Applications

Inhibition Mechanisms in Enzymatic Reactions

Cyclopropyl derivatives have been studied for their role as mechanism-based inhibitors, particularly in relation to methanol dehydrogenase (MDH) enzymes. Research has demonstrated that cyclopropanol-inactivated MDH can lead to the formation of a diastereoisomeric mixture of the ring-closed form, involving cyclopropyl derivatives. This has been crucial in understanding the enzyme's inactivation process, which is proposed to involve a concerted proton abstraction and rearrangement of the cyclopropoxy anion to a ring-opened carbanion, ultimately attacking the electrophilic component of the enzyme's active site (Frank et al., 1989).

Modification of Quinoprotein Enzymes

Research on methanol dehydrogenase from various sources has shown that these enzymes contain a single atom of Ca2+ per alpha 2 beta 2 tetramer, which is essential for their activity. Investigations into the role of Ca2+ using mutant forms of MDH that lacked this essential ion have provided insights into the binding of pyrroloquinoline quinine (PQQ) in the active site of the enzyme, suggesting that Ca2+ is directly or indirectly involved in this process. The interaction with cyclopropanol, serving as a suicide inhibitor, has been instrumental in these studies (Richardson & Anthony, 1992).

Development of Novel Pharmaceutical Compounds

Cyclopropyl derivatives, including those related to cyclopropyl(2-pyridyl)methanone, have been utilized in the synthesis of various pharmaceutical compounds. For instance, ciproxifan, a novel reference antagonist for the histamine H3 receptor, was synthesized using a key reaction based on SNAr for acylated fluoroaromatics with additional cyclization. This process eliminated the need for chromatographic purification steps and resulted in good yields (Stark, 2000).

Catalytic Transformations and Chemical Synthesis

Cyclopropyl-containing compounds have been explored in various chemical transformations and synthetic processes. For instance, pyridinium bromide, a mediator in electrochemical reactions, has been used for the efficient synthesis of cyclopropanes, highlighting the versatility of cyclopropyl derivatives in chemical synthesis. The chemistry proceeds under constant current conditions in a simple undivided cell, indicating the potential for streamlined and efficient synthetic processes (Vereshchagin et al., 2019).

Antibacterial and Antimycobacterial Activity

Certain cyclopropyl methane oxime derivatives have been synthesized and characterized for their antibacterial activity. These compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The potential interaction mechanisms and inhibitory potency of these compounds have been explored using molecular docking methods, offering insights into their therapeutic potential (Chaudhary et al., 2021).

properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSSXPFERULBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341861
Record name Cyclopropyl(2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2-pyridyl)methanone

CAS RN

57276-28-5
Record name Cyclopropyl(2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropanecarbonylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dry magnesium powder (0.79 g, 32.6 mmol), which had been previously crushed in a mortar with a pestle, was charged into a dry round bottom flask under a nitrogen atmosphere. To this was added diethyl ether (20 mL), followed by bromocyclopropane (3.95 g, 2.61 mL, 32.6 mmol). A small amount of iodine (0.002 g) was added to initiate formation of the Grignard reagent. The reaction was heated to a gentle reflux for a short period of time (˜1 h) until all of the magnesium metal had reacted. The material was allowed to stir at room temperature for 2 hours, and then cooled in an ice bath. To this was added 2-cyanopyridine (2.0 g, 19.2 mmol) in diethyl ether (10 mL). The mixture was stirred for 3 hours, and then carefully quenched with sat. ammonium chloride (3 mL). The reaction was then acidified with 15% aq. hydrochloric acid (3 mL). The mixture was stirred for 20 minutes, and then made basic by the addition of 10 N sodium hydroxide until the pH was approximately 9. To this solution was added ethyl acetate (300 mL), and the aqueous layer was extracted with water (30 mL). The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness giving a yellow oil. This oil was chromatographed (SiO2, hexanes/ethyl acetate: 75/25) to give the title compound as a yellow oil (1.48 g, 52%). 1H NMR (300 MHz, DMSO-d6): δ 1.10 (m, 4H); 3.46 (m, 1H); 7.70 (m, 1H); 7.96 (t, 1H, J=78. Hz); 8.01 (t, 1H, J=7.8 Hz); 8.77 (d, 1H, J=4.8 Hz).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0.002 g
Type
catalyst
Reaction Step Seven
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2-pyridyl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(2-pyridyl)methanone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl(2-pyridyl)methanone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl(2-pyridyl)methanone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl(2-pyridyl)methanone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl(2-pyridyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.